molecular formula C9H12N2OS B2631696 1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone CAS No. 866769-76-8

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone

Cat. No.: B2631696
CAS No.: 866769-76-8
M. Wt: 196.27
InChI Key: YRQAYSXJODHILD-UHFFFAOYSA-N
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Description

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone ( 866769-76-8) is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This thiazole derivative is provided for research purposes and is not intended for diagnostic or therapeutic uses. Thiazole and thiazolone derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their diverse biological activities . Recent scientific literature indicates that structurally related 2-aminothiazol-4(5H)-one derivatives (pseudothiohydantoins) are being investigated as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibitors of this enzyme have potential for researching treatments for metabolic conditions such as type 2 diabetes and obesity . Furthermore, such thiazolone derivatives have demonstrated promising antitumor properties in vitro against various human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), and breast carcinoma (MDA-MB-231) . The cyclopropylamine moiety present in the structure is a common pharmacophore in modern drug design, known for its ability to improve pharmacokinetic properties and target binding . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing biological mechanisms in academic and drug discovery research. Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Safety data suggests handling with appropriate personal protective equipment, avoiding contact with skin and eyes, and ensuring use in a well-ventilated environment . Storage: For extended storage, it is recommended to store the product at -20°C for 1-2 years, or at -4°C for shorter periods of 1-2 weeks .

Properties

IUPAC Name

1-[2-(cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-8(6(2)12)13-9(10-5)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAYSXJODHILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone typically involves the following steps:

    Cyclopropylamine Reaction: The starting material, cyclopropylamine, is reacted with a thiazole derivative under controlled conditions to introduce the cyclopropylamino group.

    Methylation: The thiazole ring is then methylated at the 4-position using a suitable methylating agent.

    Ethanone Formation: Finally, the ethanone group is introduced at the 5-position of the thiazole ring through a series of reactions involving acylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Scientific Research Applications

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and the thiazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or alteration of metabolic pathways .

Comparison with Similar Compounds

Hydrophobic/Alkynyl Groups

Compounds such as 1-(2-(4-(Hept-1-yn-1-yl)phenyl)-4-methylthiazol-5-yl)ethanone (4g) (MW: ~327 g/mol) feature bulky alkynyl-phenyl groups at C2. These substituents improve metabolic stability and reduce toxicity in mammalian cells compared to simpler hydrophobic groups .

Halogen Substitutions

1-(2-Chloro-4-methylthiazol-5-yl)ethanone (MW: 189.65 g/mol) replaces the cyclopropylamino group with a chlorine atom. The electron-withdrawing chlorine increases thiazole ring electrophilicity, which may enhance reactivity but reduce metabolic stability compared to the electron-donating cyclopropylamino group .

Hydrazinyl Derivatives

Derivatives like (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone incorporate hydrazone-linked aromatic groups at C2. These compounds exhibit potent enzyme inhibition (e.g., ecto-5'-nucleotidase) due to extended π-conjugation, a feature absent in the cyclopropylamino analogue .

Physicochemical and Metabolic Properties

Compound C2 Substituent MW (g/mol) LogP (Predicted) Metabolic Stability
Target Compound Cyclopropylamino 196.27 ~1.5 High (cyclopropane resistance)
4g (Heptynyl-phenyl) 4-Heptynylphenyl ~327 ~3.8 Moderate (microsomal stability)
1-(2-Chloro-4-methylthiazol-5-yl)ethanone Chloro 189.65 ~2.1 Low (reactive halogen)
Hydrazone Derivatives Hydrazinyl-aromatic ~280–300 ~2.5–3.0 Variable (depends on substituent)

The cyclopropylamino group provides intermediate lipophilicity (logP ~1.5), enhancing membrane permeability while maintaining aqueous solubility. Alkynyl derivatives (logP ~3.8) may suffer from poor solubility despite improved stability .

Biological Activity

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including synthesis methods, cytotoxicity evaluations, and molecular docking studies.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. The typical synthesis involves the reaction of cyclopropylamine with 4-methylthiazole under controlled conditions. The following table summarizes key synthesis parameters:

Reaction Conditions Yield Notes
Reflux in methanol78%Utilized thiourea as a precursor
Reflux with benzoyl chloride68%Followed by purification steps
Iodine-mediated reaction80%In presence of nanochitosan as a catalyst

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated significant activity against MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutics like Cisplatin.

  • IC50 Values :
    • This compound : IC50 = 14.6 ± 0.8 µM
    • Cisplatin : IC50 = 13.6 ± 0.9 µM

These findings suggest that the compound may serve as a lead in developing new anticancer agents targeting chemo-resistant tumors .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Preliminary assessments indicate that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as Rab7b, which is involved in tumor progression. The docking results suggest that the compound fits well within the active site of Rab7b, indicating a potential mechanism for its anticancer activity.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study published in PMC reported that derivatives of thiazole exhibited promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research indicated that thiazole compounds showed significant antibacterial effects against Gram-positive bacteria, suggesting their potential use as therapeutic agents for infections resistant to conventional antibiotics.

Q & A

Q. How can resistance mechanisms against thiazole-based antibiotics be studied?

  • Answer : Serial passage assays under sub-MIC conditions identify resistance mutations. Whole-genome sequencing of resistant strains reveals target modifications (e.g., mutations in mecA). Efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) assess resistance due to drug efflux .

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